[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine
Description
Historical Context of Pyrazole-Containing Compounds in Scientific Research
The pyrazole nucleus emerged as a research focus in 1883 when Ludwig Knorr first characterized its aromatic properties and synthetic accessibility. Early work by Hans von Pechmann (1898) demonstrated pyrazole synthesis via acetylene and diazomethane reactions, establishing foundational methods still referenced in heterocyclic chemistry. The 20th century saw incremental progress until 1959, when 1-pyrazolyl-alanine became the first naturally occurring pyrazole isolated from watermelon seeds, revealing biological relevance.
Modern applications accelerated post-2016, with pyrazole-containing drugs comprising 18% of FDA-approved small molecules between 2016-2023. Landmark compounds like celecoxib (COX-2 inhibitor) and zavegepant (2023-approved migraine therapy) validated pyrazole's versatility in addressing diverse therapeutic targets. This timeline underscores pyrazole's evolution from laboratory curiosity to pharmaceutical cornerstone.
Significance of N-Substituted Pyrazole Frameworks in Medicinal Chemistry
N-substitution on pyrazole enables precise modulation of pharmacokinetic and pharmacodynamic properties. Comparative studies show that N-aryl groups enhance metabolic stability by 40-60% compared to alkyl substitutions, while maintaining favorable logP values (2.1-3.8). The methanamine moiety in [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine exemplifies this strategy, providing:
- Hydrogen-bonding capacity via the primary amine (-NH2)
- Conformational flexibility through the methylene (-CH2-) spacer
- π-Stacking potential from the phenyl ring
Table 1: Notable N-Substituted Pyrazole Drugs and Targets
| Compound | Target Class | Therapeutic Use |
|---|---|---|
| Baricitinib | JAK Kinase | Rheumatoid Arthritis |
| Selpercatinib | RET Kinase | Thyroid Cancer |
| Zavegepant | CGRP Receptor | Migraine |
| Fipronil | GABA Receptor | Insecticide |
Kinase inhibition studies demonstrate that N-aryl pyrazoles achieve 5-10 nM IC50 values through dual hydrogen bonding: the pyrazole nitrogen interacts with kinase hinge regions (e.g., Ala230 in Akt1), while substituents occupy hydrophobic pockets (e.g., Phe161 in Akt1). This binding mode is replicated in this compound's design, where the ortho-phenyl group positions the methanamine for target engagement.
Research Evolution of Phenyl-Tethered Pyrazole Compounds
Phenyl-pyrazole hybrids gained prominence through structure-activity relationship (SAR) studies showing a 3.2-fold increase in antimicrobial potency when phenyl groups are para-substituted. The target compound's 3-methyl-1H-pyrazol-1-yl group at the phenyl ortho position represents a strategic optimization balancing steric effects and electronic distribution.
Synthetic advancements enabled this architecture:
- Knorr Pyrazole Synthesis : 1,3-dicarbonyl compounds + hydrazines → 3,5-disubstituted pyrazoles
- Pechmann Method : Acetylene + diazomethane → unsubstituted pyrazole
- Regioselective Coupling : Suzuki-Miyaura reactions install aryl groups at specific ring positions
Table 2: Key Synthetic Routes for Phenyl-Tethered Pyrazoles
The synthesis of this compound employs LAH reduction of ethyl pyrazole-3-carboxylates, achieving 91% yield while preserving the critical phenyl-pyrazole linkage. X-ray crystallography confirms planar geometry with C-N bond lengths of 1.33 Å, facilitating π-conjugation across the system. This structural rigidity enhances target selectivity, as evidenced by 140.3 Ų collision cross-section measurements predicting favorable membrane permeability.
Properties
IUPAC Name |
[2-(3-methylpyrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQKSUTWFBYKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3-methyl-1H-pyrazole with a suitable benzyl halide under basic conditions. A common synthetic route includes:
Starting Materials: 3-methyl-1H-pyrazole and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
This could include the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine has been shown to inhibit specific enzymes and receptors involved in cancer progression. For instance, it interacts with biological targets such as neurotransmitter receptors and metabolic enzymes, which are crucial for developing treatments for various cancers .
Case Study: Inhibition of PRMT5
A notable study highlighted the efficacy of pyrazole derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in cancer cell proliferation. The compound demonstrated high potency and selectivity against PRMT5, suggesting its potential as a therapeutic agent in oncology .
1.2 Neurological Disorders
The structural similarity of this compound to other bioactive compounds allows it to interact with pathways related to neurological disorders. Preliminary research suggests that it may have applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Chemical Synthesis Applications
2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its amine functional group facilitates nucleophilic substitution reactions, making it suitable for creating various derivatives with enhanced biological activities .
Table 1: Synthesis Routes and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Acidic Medium | 85 |
| Coupling with Electrophiles | Base Catalysis | 78 |
| One-Pot Synthesis of Pyrazoles | Copper Triflate Catalyst | 82 |
Material Science Applications
3.1 Coordination Chemistry
The compound has been explored for its potential use in coordination chemistry, particularly in forming metal complexes. For example, studies have demonstrated that pyrazole-based ligands can stabilize metal ions, leading to the development of novel materials with unique properties .
Case Study: Platinum Complexes
In a recent investigation, this compound was utilized to synthesize platinum(II) complexes. These complexes exhibited promising catalytic activity and stability, indicating their potential application in catalysis and material science .
Mechanism of Action
The mechanism of action of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substitution Position : The target compound’s pyrazole is substituted at the 3-position, whereas analogs like [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine feature substituents at the 4-position, altering steric and electronic profiles .
- Simpler Scaffolds : 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine lacks the phenyl ring, reducing molecular complexity and hydrophobicity .
Physicochemical Properties
| Property | Target Compound | [2-(1-Methylpyrazol-4-yl)phenyl]methanamine | 1-(1,5-Dimethylpyrazol-3-yl)methanamine |
|---|---|---|---|
| Molecular Weight (Da) | 187.11 | 187.24 | 137.18 |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.3 | ~1.0 |
| Hydrogen Bond Donors | 1 (NH₂) | 1 | 1 |
| Aromatic Rings | 2 (phenyl + pyrazole) | 2 | 1 |
Biological Activity
The compound [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a 3-methyl-1H-pyrazole moiety and an amine group. This unique structure contributes to its reactivity and biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | HepG2 | 0.08–12.07 |
| 11 | HeLa | 38.44 |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in cellular models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Tubulin Binding : Inhibition of tubulin polymerization disrupts microtubule dynamics, which is critical for cancer cell proliferation.
- Cytokine Release Inhibition : The compound may modulate signaling pathways involved in inflammation, particularly those mediated by MAPK pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Pyrazole derivatives can be synthesized via the condensation of appropriate aldehydes with hydrazine derivatives.
- Nucleophilic Substitution : The amine group allows for nucleophilic substitution reactions, facilitating the introduction of different substituents on the pyrazole ring.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Anticancer Screening : A recent study evaluated a series of pyrazole derivatives for their antiproliferative activity against multiple cancer cell lines, revealing promising candidates for further development .
- Anti-inflammatory Assessment : Research demonstrated that specific pyrazole derivatives effectively reduced LPS-induced TNF-alpha release in murine models, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic Synthesis and Characterization
Q: What are the recommended synthetic routes for [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine, and how can purity be optimized? A:
- Synthesis: A common approach involves nucleophilic substitution between 2-(chloromethyl)phenyl derivatives and 3-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination of 2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde using NaBH₄ or Pd/C-catalyzed hydrogenation can yield the amine .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm via NMR (δ 3.8 ppm for CH₂NH₂, δ 6.2–7.8 ppm for aromatic protons) .
Structural Confirmation Techniques
Q: How should researchers resolve ambiguities in structural assignments for this compound? A:
- X-ray crystallography: Use SHELXL for refinement of single-crystal structures. Key parameters: space group , , and hydrogen-bonding networks between pyrazole N-H and adjacent phenyl groups .
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C-N bond: ~1.34 Å) .
- Spectroscopy: ¹H/¹³C NMR and HRMS (expected [M+H]⁺: 214.1344) are critical for verifying substituent positions .
Pharmacological Applications
Q: What preclinical evidence supports the biological activity of this compound? A:
- Antimicrobial activity: Derivatives with benzimidazole or thiazolidinone moieties show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via disruption of membrane integrity .
- Receptor targeting: The pyrazole ring acts as a hydrogen-bond donor, while the phenylmethanamine group facilitates interactions with hydrophobic pockets in enzymes (e.g., kinase inhibitors). In vitro assays using HEK293 cells can validate target engagement .
Handling and Toxicity
Q: What safety protocols are essential during experimental handling? A:
- Hazards: Classified as H315 (skin irritation) and H319 (eye damage). Use nitrile gloves, fume hoods, and P95 respirators during synthesis .
- First aid: For skin contact, wash with 10% acetic acid solution; for inhalation, administer oxygen and monitor for bronchospasm .
Advanced Methodological Challenges
Q: How can conflicting crystallographic and spectroscopic data be reconciled? A:
- Case example: If NMR suggests equatorial CH₂NH₂ orientation but X-ray shows axial, perform variable-temperature NMR to assess conformational flexibility.
- Validation: Cross-check with IR (C-N stretch ~1260 cm⁻¹) and computational vibrational spectra. Use SHELXH restraints to refine disordered regions in crystallography .
Computational Modeling for Drug Design
Q: What strategies improve docking accuracy for derivatives of this compound? A:
- Docking parameters: Use AutoDock Vina with a grid box centered on the target’s active site (e.g., COX-2, PDB: 3LN1). Adjust exhaustiveness to 32 and validate with RMSD < 2.0 Å .
- MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between pyrazole and Arg120/His90 residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
